molecular formula C11H12N4O B3125116 N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide CAS No. 321533-80-6

N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide

Cat. No. B3125116
CAS RN: 321533-80-6
M. Wt: 216.24 g/mol
InChI Key: OAGCWZGXDGLLDW-UHFFFAOYSA-N
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Description

“N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide” is a pyrazole-based ligand . Pyrazole-based ligands have gained significant attention due to their wide range of applications, including use as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .


Molecular Structure Analysis

The molecular structure of these ligands includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These atoms are capable of coordinating to the metal, making these ligands suitable for various applications .


Chemical Reactions Analysis

These ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Scientific Research Applications

Synthesis of Novel Compounds

Several studies have concentrated on synthesizing new compounds using N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide as a precursor or structural motif. These synthesized compounds are aimed at improving pharmacological properties or understanding chemical reactivity.

  • Novel Heterocyclic Compounds Synthesis : Researchers have developed a variety of heterocyclic compounds, including oxadiazoles, pyrazoles, and pyridines, leveraging N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide derivatives. These compounds are synthesized to explore their potential hypertensive activity and other biological activities (Kumar & Mashelker, 2007).

  • Pyranopyrazoles and Pyrazolopyridines : The synthesis of novel pyranopyrazoles and related compounds has been reported, contributing to the field of medicinal chemistry by offering new scaffolds for drug development. Theoretical studies accompanying these syntheses provide insights into the structural and electronic features of these molecules, aiding in the design of compounds with desired properties (Al-Amiery et al., 2012).

Biological Activity Exploration

Research has also delved into the biological activities of compounds derived from or related to N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide, including their potential antibacterial, anti-inflammatory, and anticancer properties.

  • Antibacterial and Anti-inflammatory Activities : A series of chalcone hybrids containing the pyrazole-5-carboxamide moiety were synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities. These studies are crucial for identifying new therapeutic agents (Sribalan et al., 2016).

  • Antimicrobial and Antimycobacterial Activities : Compounds incorporating the pyrazolopyridine motif have been studied for their antimicrobial and antimycobacterial activities. These findings contribute to the search for new treatments for infectious diseases caused by bacteria and mycobacteria (Abu-Melha, 2013).

  • Cytotoxicity Studies : Research into the cytotoxicity of bis-pyrazoles and related compounds against cancer cell lines offers insights into the potential anticancer properties of these molecules. Such studies are foundational for the development of new anticancer drugs (Reddy et al., 2017).

Future Directions

The study of pyrazole-based ligands, such as “N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide”, is a promising area of research due to their wide range of applications . Future research could focus on further understanding their synthesis, properties, and potential applications in various fields such as medicine, chemistry, and biology .

properties

IUPAC Name

N,N-dimethyl-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-14(2)11(16)9-4-5-10(12-8-9)15-7-3-6-13-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCWZGXDGLLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208968
Record name N,N-Dimethyl-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321533-80-6
Record name N,N-Dimethyl-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321533-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-6-(1H-pyrazol-1-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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